REACTION_SMILES
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[CH3:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[Cl:12][C:13](=[O:14])[C:15]([Cl:16])=[O:17].[NH2:1][C:2](=[O:3])[c:4]1[c:5]([Cl:6])[cH:7][cH:8][cH:9][c:10]1[Cl:11]>>[N:1]([C:2](=[O:3])[c:4]1[c:5]([Cl:6])[cH:7][cH:8][cH:9][c:10]1[Cl:11])=[C:13]=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1c(Cl)cccc1Cl
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Name
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Type
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product
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Smiles
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O=C=NC(=O)c1c(Cl)cccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |